N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide
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Overview
Description
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide is an organic compound that belongs to the class of amides It is characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a propyl chain and a fluorobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide typically involves the amidation reaction between a carboxylic acid derivative and an amine. One common method is the reaction of 4-fluorobenzoic acid with 3-(4-(dimethylamino)phenyl)propylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules, while the fluorobenzamide moiety can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
N-(3-(dimethylamino)propyl)acetamide: Used as a sodium channel blocker.
N-(3-(dimethylamino)propyl)oleamide: Used as a surfactant and blowing agent.
Uniqueness
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluorobenzamide is unique due to the presence of both the dimethylamino and fluorobenzamide groups, which confer distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O/c1-21(2)17-11-5-14(6-12-17)4-3-13-20-18(22)15-7-9-16(19)10-8-15/h5-12H,3-4,13H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNQPPVKQUFWCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCCNC(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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